Cas no 119413-54-6 (Topotecan Hydrochloride)

Topotecan Hydrochloride is a semisynthetic derivative of camptothecin, functioning as a topoisomerase I inhibitor. It is primarily used in chemotherapy for ovarian cancer, small cell lung cancer, and cervical cancer. Its water-soluble hydrochloride salt form enhances bioavailability and stability, facilitating intravenous administration. The compound exhibits potent antitumor activity by inducing DNA damage during replication.
Topotecan Hydrochloride structure
Topotecan Hydrochloride structure
Product Name:Topotecan Hydrochloride
CAS No:119413-54-6
MF:C23H24ClN3O5
MW:457.906764984131
MDL:MFCD00866235
CID:63425
PubChem ID:60699
Update Time:2026-01-04

Topotecan Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Topotecan Hydrochloride
    • (S)-10-[(Dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione monohydrochloride
    • Nogitecan hydrochloride
    • Hycamtin
    • Topotecan HCl
    • Topotecan (hydrochloride)
    • TOPOTECAN HCL(P)(CALL)
    • Topotecan Hydrochlor
    • Topotecan, hydrochloride Salt (NSC 609699,SK&F 104864-A,Hycamtin®)
    • NSC 609669
    • SK&F 104864-A
    • SKF 104864A
    • SKFS 104864A
    • SKF-104864A
    • Levulan-13C
    • HYDROCHLORIDE
    • Nogitecan HCl
    • 5-ALA HCl-13C
    • SKF-S 104864-A
    • Hycamptamine hydrochloride
    • Topotecan monohydrochloride
    • Topotecan hydrochloride [USAN]
    • NSC609699
    • 956S425ZCY
    • Hycamtin (TN)
    • DSSTox_RID_81248
    • DSSTox_CID_2
    • DSSTox_CID_25952
    • DSSTox_GSID
    • 7M7YKX2N15
    • hycamptamine hydrochloride hydrate
    • NSC-609669 hydrochloride hydrate
    • SKF-104864A hydrochloride hydrate
    • Topotecan
    • Topotecane
    • Topotecanum
    • Hycamptin
    • Topotecan lactone
    • TpT
    • (S)-10-((Dimethylamino)methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione
    • 119413-54-6 (HCL)
    • 123948-87-8 (free base)
    • 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 10-((dimethylamino)methyl)-4-ethyl-4,9-dihydroxy-, (S)-
    • 9-Dimethylaminomethyl-10-hydroxycamptothecin
    • BSPBio_002348
    • dihydroxy(oxo)silane; dioxido(dioxo)molybdenum
    • HSCI1_000228
    • https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:63632
    • Hycamptamine
    • Hycamtamine
    • Hycamtin®
    • Hycamtin®|SK-S-104864-A
    • Hycamtin;SKF104864
    • MLS000759456
    • SKF104864
    • SKF-S 104864
    • SK-S-104864-A
    • SMP2_000312
    • SMP2_000327
    • Topotecan hydrochloride hydrate
    • Topotecan-d5
    • Topotecan-d6
    • Topotecane; Topotecanum
    • TTC
    • UNII:7M7YKX2N15
    • UNII-7M7YKX2N15
    • TOPOTECAN HYDROCHLORIDE [WHO-DD]
    • 9-Dimethylaminomethyl-10-hydroxycamptothecin, HCl salt
    • AMY24931
    • NCGC00014925-06
    • SCHEMBL7247
    • NC00177
    • MLS001401447
    • Evotropin
    • 10-[(Dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione hydrochloride
    • CS-1498
    • TOPOTECAN HYDROCHLORIDE [VANDF]
    • TOPOTECANHYDROCHLORIDE
    • TOPOTECAN HYDROCHLORIDE [ORANGE BOOK]
    • KS-1410
    • NSC759263
    • AC-1551
    • HMS1922H22
    • HY-13768A
    • potactasol
    • (S)-10-((Dimethylamino)methyl)-4-ethyl-4,9-dihydroxy-1,12-dihydro-14H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H)-dione hydrochloride
    • DTXCID9025952
    • CAS-119413-54-6
    • NCGC00095189-01
    • SKF 104864A (Hydrochloride);NSC 609669 (Hydrochloride)
    • (S)-10-((Dimethylamino)methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione monohydrochloride
    • Topotecan Actavis
    • TOPOTECAN HYDROCHLORIDE [MI]
    • DTXSID1045952
    • Topotecan Hospira
    • Q27271753
    • NSC-609699
    • (S)-10-[(Dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione Hydrochloride
    • MFCD00866235
    • TOPOTECAN HYDROCHLORIDE [USP-RS]
    • TOPOTECAN HYDROCHLORIDE (USP-RS)
    • D02168
    • (S)-10-((dimethylamino)methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dionehydrochloride
    • SK&F-S-104864A
    • CCG-37460
    • (S)-10-[(DIMETHYLAMINO)METHYL]-4-ETHYL-4,9-DIHYDROXY-1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLINE-3,14(4H,12H)-DIONEMONOHYDROCHLORIDE
    • Topotecan teva
    • (4S)-10-[(DIMETHYLAMINO)METHYL]-4-ETHYL-4,9-DIHYDROXY-1H-PYRANO[3',4':6,7]INDOLIZINO[1,2-B]QUINOLINE-3,14(4H,12H)-DIONEHYDROCHLORIDE (1:1)
    • 119413-54-6
    • SPECTRUM1505820
    • NCGC00014925
    • AKOS015900415
    • SKF 104864A; NSC 609669
    • NCI609699
    • Pharmakon1600-01505820
    • (S)-10-[(Dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[l,2-b]quinoline-3,14(4H,12H)-dione monohydrochloride
    • s1231
    • Hydrochloride, Topotecan
    • T2795
    • TOPOTECAN HYDROCHLORIDE [MART.]
    • NK-211
    • (S)-10-((dimethylamino)methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano(3',4':6,7) indolizino(1,2-b) quinoline-3,14-(4H,12H)-dione Monohydrochloride
    • Nogitecan hydrochloride (JAN)
    • Topotecan Hydrocholoride
    • Tox21_111478
    • Topotecan (as hydrochloride)
    • NSC-759263
    • DRG-0288
    • BCP00930
    • Topotecan hydrochloride (USAN)
    • Tox21_111478_1
    • SK&F S-104864-A
    • SMR000466344
    • topotecan hydrochloride (oral)
    • Evotopin
    • DGHHQBMTXTWTJV-BQAIUKQQSA-N
    • SKF S-104864-A
    • 9-[(DIMETHYLAMINO)METHYL]-10-HYDROXY-(20S)-CAMPTOTHECIN, HCL
    • SK&F-S-104864-A
    • NOGITECAN HYDROCHLORIDE [JAN]
    • 1H-Pyrano[3',7]indolizino[1,2-b]quinoline- 3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, monohydrochloride, (4S)-
    • Hycamtin (TN) (GlaxoSmith)
    • (S)-10-((dimethylamino)methyl)-4-ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione hydrochloride
    • Topotecan Monohydrochloride, (S)-Isomer
    • Hydrochloride, Nogitecan
    • 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 10-((dimethylamino)methyl)-4-ethyl-4,9-dihydroxy-, monohydrochloride, (S)-
    • NCGC00095189-02
    • (4S)-10-[(DIMETHYLAMINO)METHYL]-4-ETHYL-4,9-DIHYDROXY-1H-PYRANO[3',4',6-7]INDOLIZINO[1,2-B]QUINOLINE-3,14(4H,12H)-DIONE
    • Potactasol (TN)
    • TOPOTECAN HYDROCHLORIDE (MART.)
    • NSC 759263
    • SW197557-5
    • CHEMBL1607
    • E-89/001
    • NCGC00095189-03
    • NSC 609699
    • UNII-956S425ZCY
    • SKF 104864A Hydrochloride
    • NSC 609669 Hydrochloride
    • (19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride
    • MDL: MFCD00866235
    • Inchi: 1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1
    • InChI Key: DGHHQBMTXTWTJV-BQAIUKQQSA-N
    • SMILES: Cl.O1C([C@](CC)(C2C=C3C4C(=CC5C(=C(C=CC=5N=4)O)CN(C)C)CN3C(C=2C1)=O)O)=O

Computed Properties

  • Exact Mass: 457.14000
  • Monoisotopic Mass: 457.14
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 3
  • Complexity: 867
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 103
  • Molecular Weight: 457.9

Experimental Properties

  • Color/Form: White crystalline solid
  • Density: 1.49 g/cm3
  • Melting Point: 213-218 ºC
  • Boiling Point: 782.9°Cat760mmHg
  • Flash Point: 427.3°C
  • Refractive Index: 1.733
  • PSA: 104.89000
  • LogP: 2.64880
  • Vapor Pressure: Not available

Topotecan Hydrochloride Security Information

Topotecan Hydrochloride Customs Data

  • HS CODE:2942000000
  • Customs Data:

    China Customs Code:

    2942000000

Topotecan Hydrochloride Pricemore >>

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Topotecan Hydrochloride Production Method

Topotecan Hydrochloride Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:119413-54-6)Topotecan Hydrochloride
Order Number:LE732;LE27051664
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:39
Price ($):discuss personally
Email:18501500038@163.com
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:119413-54-6)Topotecan Hydrochloride
Order Number:A892572
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:41
Price ($):724.0/415.0
Email:sales@amadischem.com

Topotecan Hydrochloride Spectrogram

MS-MS
MS-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Topotecan Hydrochloride Related Literature

Additional information on Topotecan Hydrochloride

Topotecan Hydrochloride (CAS No. 119413-54-6): A Comprehensive Overview

Topotecan Hydrochloride, with the chemical formula C21H19N3O5·HCl, is a potent and highly selective topoisomerase I inhibitor that has garnered significant attention in the field of oncology. Its CAS number, 119413-54-6, uniquely identifies it as a specific chemical entity, facilitating precise referencing in scientific literature and pharmaceutical applications. This compound has emerged as a critical therapeutic agent, particularly in the treatment of certain types of cancer.

The mechanism of action of Topotecan Hydrochloride revolves around its ability to interfere with DNA replication and transcription by inhibiting topoisomerase I. This enzyme is essential for relieving the torsional stress generated during DNA replication and transcription. By binding to topoisomerase I-DNA complexes, Topotecan Hydrochloride prevents the re-ligation of DNA strands after strand cleavage, leading to the formation of lethal DNA double-strand breaks. These breaks ultimately result in apoptosis, or programmed cell death, particularly in rapidly dividing cancer cells.

The clinical significance of Topotecan Hydrochloride was first recognized in the late 20th century, with its approval by the U.S. Food and Drug Administration (FDA) in 1996 for the treatment of ovarian cancer and small cell lung cancer. Since then, extensive research has been conducted to explore its efficacy and safety profile across various malignancies. Recent studies have highlighted its potential in combination therapies, where it is used alongside other chemotherapeutic agents to enhance overall treatment outcomes.

One of the most compelling aspects of Topotecan Hydrochloride is its unique pharmacokinetic profile. Unlike many traditional chemotherapeutic agents, it exhibits a dose-dependent relationship, meaning that higher doses do not necessarily lead to proportionally higher efficacy. This characteristic necessitates careful dosing and monitoring to maximize therapeutic benefits while minimizing adverse effects. The compound is typically administered intravenously over a prolonged period, often as a continuous infusion, to achieve optimal drug exposure.

Recent advancements in pharmacology have led to the development of novel formulations of Topotecan Hydrochloride that aim to improve patient compliance and reduce toxicity. For instance, oral formulations have been investigated as an alternative to intravenous administration, potentially offering greater convenience for patients undergoing long-term treatment regimens. These developments underscore the ongoing commitment to optimizing therapeutic strategies for patients with cancer.

The safety profile of Topotecan Hydrochloride is characterized by several notable adverse effects, which are primarily related to its mechanism of action and systemic absorption. Common side effects include myelosuppression (decreased bone marrow activity), nausea, vomiting, diarrhea, and hair loss. More serious but less frequent complications include infections and bleeding disorders due to thrombocytopenia (low platelet count). Close monitoring of blood counts and symptoms is essential during treatment with this compound.

In recent years, researchers have delved into the genetic and molecular factors that influence sensitivity to Topotecan Hydrochloride. Studies have identified specific genetic markers that correlate with response rates and survival outcomes in patients treated with this drug. For example, polymorphisms in genes encoding topoisomerase I or involved in DNA repair pathways have been associated with variations in drug efficacy and toxicity. These findings hold promise for the development of personalized medicine approaches, where treatment regimens can be tailored to individual patient profiles.

The role of Topotecan Hydrochloride in targeted therapy has also been explored. By combining it with other agents that target specific molecular pathways or receptors overexpressed in cancer cells, researchers aim to create synergistic effects that enhance tumor cell killing while sparing healthy tissues. Such combinations are particularly relevant in cases where resistance to single-agent chemotherapy has developed.

Emerging research suggests that Topotecan Hydrochloride may have applications beyond traditional oncology settings. Preliminary studies have investigated its potential use in treating certain inflammatory diseases by modulating immune cell function through its effects on DNA topology. While these applications are still in early stages, they highlight the broad therapeutic potential of this compound.

The future direction of research on Topotecan Hydrochloride likely involves further optimization of its delivery systems and exploration of novel combination therapies. Advances in nanotechnology have opened up possibilities for targeted drug delivery using nanoparticles encapsulating Topotecan Hydrochloride, potentially increasing local concentrations at tumor sites while reducing systemic exposure.

In conclusion,Topotecan Hydrochloride (CAS No. 119413-54-6) remains a cornerstone in modern oncology due to its potent anti-cancer properties and relatively manageable toxicity profile when used appropriately. Ongoing research continues to refine our understanding of its mechanisms of action and expand its therapeutic applications across various disease states.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:119413-54-6)Topotecan Hydrochloride
LE732;LE27051664
Purity:99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry
Email
Amadis Chemical Company Limited
(CAS:119413-54-6)Topotecan Hydrochloride
A892572
Purity:99%/99%
Quantity:10g/5g
Price ($):724.0/415.0
Email